tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them potentially drug-like and suitable for various biological applications .
Preparation Methods
The synthesis of tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate involves several steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. . Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an inhibitor of specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs . Additionally, its unique structural features make it suitable for studying molecular interactions and drug design.
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate include other spirocyclic compounds like tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate . These compounds share the spirocyclic scaffold but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of an amino and fluoro group in this compound distinguishes it from its analogs, potentially enhancing its biological activity and specificity.
Properties
CAS No. |
2306265-54-1 |
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Molecular Formula |
C15H27FN2O2 |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
tert-butyl 9-amino-5-fluoro-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H27FN2O2/c1-14(2,3)20-13(19)18-9-8-15(12(16)10-18)6-4-11(17)5-7-15/h11-12H,4-10,17H2,1-3H3 |
InChI Key |
FFOSPXCBIAVJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)C(C1)F |
Origin of Product |
United States |
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